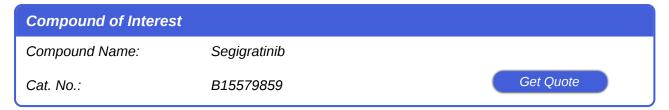




# Segigratinib (3D185): Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Segigratinib**, also known as 3D185, is a potent and selective small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[4] Simultaneously, CSF-1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[1][2] By dually targeting both the cancer cells and the supportive microenvironment, **Segigratinib** presents a promising anticancer strategy.[1][2]

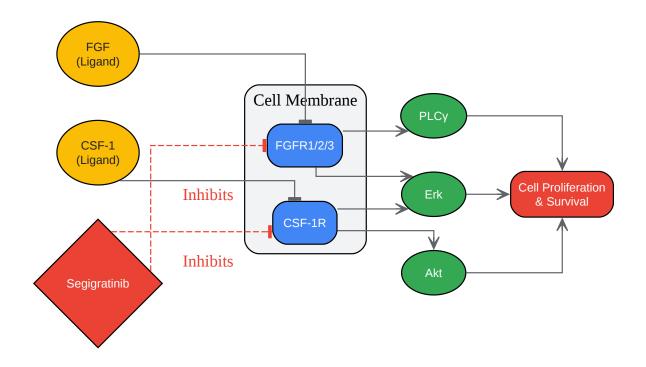
These application notes provide a comprehensive overview of the use of **Segigratinib** in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

#### **Mechanism of Action**

**Segigratinib** is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1/2/3 and CSF-1R.[5] This binding prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades. In cancer cells with aberrant FGFR signaling (e.g., due to gene amplification or mutations), **Segigratinib** inhibits the phosphorylation of FGFR and its key downstream effectors, including PLCy and Erk.[2][6] In



CSF-1R-dependent cells, it blocks the phosphorylation of CSF-1R and its downstream targets Akt and Erk.[6] This inhibition of critical signaling pathways ultimately leads to a reduction in cancer cell proliferation and survival.[1][2]



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Caption: Segigratinib's dual inhibition of FGFR and CSF-1R signaling pathways.

## **Data Presentation: In Vitro Efficacy of Segigratinib**

The anti-proliferative activity of **Segigratinib** has been evaluated across a panel of cancer cell lines with known FGFR or CSF-1R dependencies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective nature of **Segigratinib**.

Table 1: IC50 Values of **Segigratinib** in FGFR-Dependent Cancer Cell Lines[1]



Cell Line	Cancer Type	FGFR Aberration	IC50 (nM)
NCI-H1581	Non-Small Cell Lung Cancer	FGFR1 Amplification	1.8
KG1	Acute Myeloid Leukemia	FGFR1 Overexpression	36.8
SNU-16	Gastric Cancer	FGFR2 Amplification	0.9
KATO-II	Gastric Cancer	FGFR2 Amplification	2.8
UM-UC-14	Bladder Cancer	FGFR3 Mutation	3.1
RT112/84	Bladder Cancer	FGFR3 Fusion	10.5
AN3-CA	Endometrial Cancer	FGFR2 Mutation	2.1
MFM-223	Breast Cancer	FGFR2 Amplification	1.5

Table 2: IC50 Values of **Segigratinib** in CSF-1R-Dependent Cancer Cell Lines[1]

Cell Line	Cancer Type	CSF-1R Aberration	IC50 (nM)
M-NFS-60	Myeloid Leukemia	CSF-1 Dependent	3.2
GDM-1	Myelomonocytic Leukemia	CSF-1 Dependent	12.5
MOLM-13	Acute Myeloid Leukemia	CSF-1 Dependent	20.1

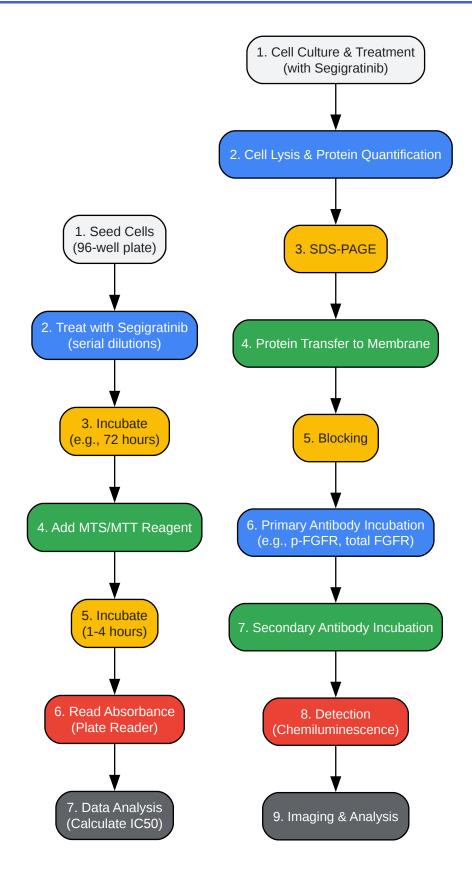
## **Experimental Protocols**

This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of **Segigratinib** in cancer cell lines.

### **Cell Proliferation Assay (MTS/MTT Assay)**

This protocol is for determining the IC50 value of **Segigratinib** in a chosen cancer cell line.





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- To cite this document: BenchChem. [Segigratinib (3D185): Application Notes and Protocols for Cancer Cell Line Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579859#segigratinib-use-in-cancer-cell-linestudies]

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